Mtb-cyt-bd oxidase-IN-6

Mycobacterium tuberculosis cytochrome bd oxidase growth inhibition

Mtb-cyt-bd oxidase-IN-6 (CAS 1246461-10-8, C20H27NO, MW 297.44), also designated compound 1d, is a synthetic aurachin D analogue and a submicromolar inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase. This quinolone-class small molecule is specifically designed to target the Mtb respiratory chain, a validated energy metabolism pathway for anti-tubercular intervention, with demonstrated activity in enzyme inhibition and bacterial growth suppression assays.

Molecular Formula C20H27NO
Molecular Weight 297.4 g/mol
Cat. No. B15567898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-cyt-bd oxidase-IN-6
Molecular FormulaC20H27NO
Molecular Weight297.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H27NO/c1-14(2)8-7-9-15(3)12-13-17-16(4)21-19-11-6-5-10-18(19)20(17)22/h5-6,8,10-11,15H,7,9,12-13H2,1-4H3,(H,21,22)/t15-/m1/s1
InChIKeyWESKQLZKGFYKHS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mtb-cyt-bd oxidase-IN-6: A Potent Cytochrome bd Oxidase Inhibitor for TB Research


Mtb-cyt-bd oxidase-IN-6 (CAS 1246461-10-8, C20H27NO, MW 297.44), also designated compound 1d, is a synthetic aurachin D analogue and a submicromolar inhibitor of Mycobacterium tuberculosis (Mtb) cytochrome bd (cyt-bd) oxidase [1]. This quinolone-class small molecule is specifically designed to target the Mtb respiratory chain, a validated energy metabolism pathway for anti-tubercular intervention, with demonstrated activity in enzyme inhibition and bacterial growth suppression assays [2].

Mtb-cyt-bd oxidase-IN-6: Why Structural Analogues Are Not Interchangeable


The cytochrome bd oxidase inhibitor landscape contains numerous structural analogues (e.g., Aurachin D, compounds 1g/IN-4, 1k/IN-5, 1u/IN-3, 1w/IN-2, 1x/IN-1), but these are not functionally interchangeable. Even minor modifications to the quinolone core or side chain drastically alter both enzyme inhibition potency (IC50) and whole-cell antimycobacterial activity (MIC) [1]. For instance, the citronellyl side chain of Mtb-cyt-bd oxidase-IN-6 confers a unique balance of submicromolar target engagement and low-micromolar growth inhibition, whereas compounds with farnesyl side chains exhibit a wide range of MICs from 8 to >512 μM despite similar IC50 values [2]. Substitution of an analogue without quantitative justification risks compromising experimental outcomes in Mtb growth inhibition assays or target engagement studies.

Mtb-cyt-bd oxidase-IN-6: Quantitative Differentiation Evidence


Mtb-cyt-bd oxidase-IN-6 vs. Aurachin D and IN-4: Superior Antimycobacterial Activity with Comparable Target Engagement

Mtb-cyt-bd oxidase-IN-6 (compound 1d) demonstrates the most potent antimycobacterial activity among all active aurachin D analogues evaluated in the same study [1]. Its MIC of 4 μM against Mtb is 2-fold lower than that of the parent compound Aurachin D (1a, MIC=8 μM) and the 6-fluoro analogue IN-4 (1g, MIC=8 μM), despite comparable or slightly weaker enzyme inhibition [2]. This suggests a superior whole-cell efficacy profile that may translate to more robust phenotypic outcomes in bacterial growth assays.

Mycobacterium tuberculosis cytochrome bd oxidase growth inhibition

Mtb-cyt-bd oxidase-IN-6 vs. IN-5, IN-3, IN-2: Superior Whole-Cell Activity Despite Similar Enzyme Inhibition

Mtb-cyt-bd oxidase-IN-6 (1d) exhibits an MIC of 4 μM against Mtb, which is 64-fold more potent than IN-5 (1k, MIC=256 μM), 8-fold more potent than IN-3 (1u, MIC=32 μM), and 64-fold more potent than IN-2 (1w, MIC=256 μM) [1]. Notably, the enzyme inhibition IC50 values for these compounds are nearly identical (0.35 μM for IN-6 vs. 0.36-0.67 μM for the others) [2]. This divergence between target engagement and bacterial killing underscores that subtle structural variations (e.g., citronellyl vs. farnesyl side chain) critically influence cellular permeability, efflux susceptibility, or intracellular target accessibility.

structure-activity relationship MIC IC50

Mtb-cyt-bd oxidase-IN-6 vs. IN-1: Trade-off Between Enzyme Inhibition and Whole-Cell Activity

IN-1 (compound 1x) exhibits the most potent enzyme inhibition in the series with an IC50 of 0.13 μM, which is 2.7-fold stronger than IN-6 (IC50=0.35 μM) [1]. However, IN-1 fails to inhibit Mtb growth at concentrations up to 512 μM (MIC >512 μM) [2]. In contrast, IN-6 demonstrates an MIC of 4 μM. This stark contrast highlights that superior enzyme inhibition in a biochemical assay does not predict cellular efficacy, likely due to poor permeability or efflux of IN-1. IN-6 provides a more balanced profile suitable for both biochemical and cellular studies.

enzyme inhibition whole-cell activity potency trade-off

Mtb-cyt-bd oxidase-IN-6 vs. ND-011992: Target Selectivity Profile

Mtb-cyt-bd oxidase-IN-6 is a dedicated cyt-bd oxidase inhibitor with an IC50 of 0.35 μM [1]. In contrast, the quinazoline-type inhibitor ND-011992 exhibits broad activity across multiple respiratory complexes, including complex I (IC50=0.12 μM), bo3 oxidase (IC50=2.47 μM), and bd-I/bd-II oxidases (IC50=0.63-1.3 μM) in E. coli [2]. The multi-target nature of ND-011992 complicates interpretation of phenotypic outcomes, as observed effects cannot be confidently attributed solely to cyt-bd inhibition. IN-6 offers a cleaner pharmacological tool for interrogating cyt-bd-specific biology in Mtb. (Note: Direct comparative data in Mtb are not available; this is a cross-study comparable evidence tag.)

target selectivity off-target activity respiratory chain

Mtb-cyt-bd oxidase-IN-6 vs. Q203 (Telacebec): Targeting a Non-Redundant Oxidase for Synergistic Potential

Q203 (Telacebec) targets the cytochrome bcc:aa3 oxidase and exhibits extremely potent MIC50 values of 2.7 nM in broth and 0.28 nM in macrophages . However, Q203 is bacteriostatic rather than bactericidal due to functional redundancy provided by cytochrome bd oxidase, which allows Mtb to maintain respiration and survival [1]. Genetic deletion of cydAB renders Q203 bactericidal and clears infection in vivo [2]. This establishes a clear scientific rationale for combining a cyt-bd inhibitor like IN-6 (IC50=0.35 μM) with a bcc:aa3 inhibitor such as Q203 to achieve synthetic lethality. IN-6 thus serves as a critical chemical probe for exploring synergistic OXPHOS-targeting strategies, a capability not inherent to Q203 alone. (Note: Direct synergy data with IN-6 specifically are not published; this is a class-level inference.)

synergy respiratory chain redundancy combination therapy

Mtb-cyt-bd oxidase-IN-6: Recommended Research and Industrial Applications


Cellular Phenotypic Screening for Cyt-bd-Dependent Growth Inhibition in Mtb

Due to its low MIC of 4 μM against Mtb H37Rv, Mtb-cyt-bd oxidase-IN-6 is well-suited for whole-cell phenotypic assays designed to identify compounds or genetic conditions that modulate Mtb growth via cyt-bd inhibition [1]. Its superior cellular activity compared to analogues like IN-5 (MIC=256 μM) or IN-1 (MIC >512 μM) ensures robust growth suppression at practical concentrations, reducing compound usage and minimizing solvent-related artifacts [2].

Biochemical Target Engagement Studies of Mtb Cytochrome bd Oxidase

With an IC50 of 0.35 μM in oxygen consumption assays, IN-6 serves as a potent and validated chemical probe for direct measurement of cyt-bd oxidase activity in Mtb membrane preparations [1]. Its balanced profile allows researchers to correlate enzyme inhibition data with cellular outcomes, unlike IN-1 which shows strong enzyme inhibition (IC50=0.13 μM) but no cellular activity [3].

Synergistic Combination Studies with bcc:aa3 Oxidase Inhibitors (e.g., Q203/Telacebec)

Given the established redundancy between bcc:aa3 and cyt-bd oxidases in Mtb respiration, IN-6 is a critical tool for testing synthetic lethality hypotheses. By combining IN-6 with Q203 or related bcc:aa3 inhibitors, researchers can investigate whether dual oxidase blockade achieves bactericidal clearance, a key objective for next-generation TB therapies [1].

Structure-Activity Relationship (SAR) Studies Around the Aurachin D Scaffold

IN-6 (compound 1d) represents a unique SAR data point featuring a citronellyl side chain rather than the farnesyl group present in Aurachin D and most other analogues [1]. This structural distinction correlates with the most potent MIC in the series (4 μM), making IN-6 a valuable reference standard for medicinal chemistry efforts aiming to optimize cellular permeability or potency of quinolone-based cyt-bd inhibitors [2].

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